4-(2-Aminoethyl)phenol;hydrate

GPCR pharmacology trace amine-associated receptor 1 species selectivity

4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) is the hemihydrate crystalline form of p-tyramine, a para-substituted phenethylamine biogenic amine with the free-base formula C₈H₁₁NO. The hemihydrate stoichiometry (2 tyramine:1 H₂O, molecular weight 292.37 g/mol) distinguishes it from the anhydrous free base (CAS 51-67-2, MW 137.18 g/mol) and the hydrochloride salt (CAS 60-19-5, MW 173.64 g/mol).

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 62722-95-6
Cat. No. B14514561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)phenol;hydrate
CAS62722-95-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O
InChIInChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2
InChIKeyIMRRSPNUCYYRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6): A Defined-Stoichiometry Hemihydrate of p-Tyramine for Precise Analytical and In Vitro Research Applications


4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) is the hemihydrate crystalline form of p-tyramine, a para-substituted phenethylamine biogenic amine with the free-base formula C₈H₁₁NO [1]. The hemihydrate stoichiometry (2 tyramine:1 H₂O, molecular weight 292.37 g/mol) distinguishes it from the anhydrous free base (CAS 51-67-2, MW 137.18 g/mol) and the hydrochloride salt (CAS 60-19-5, MW 173.64 g/mol) [1]. Endogenously derived from L-tyrosine decarboxylation, p-tyramine functions as a trace amine-associated receptor 1 (TAAR1) agonist with nanomolar potency and serves as a dual substrate for both monoamine oxidase A (MAO-A) and MAO-B, making it a uniquely versatile tool compound for neuropharmacology, enzymology, and biomaterials research [2].

Why 4-(2-Aminoethyl)phenol;hydrate Cannot Be Replaced by Its Free Base, Hydrochloride Salt, or Other Biogenic Amine Analogs in Quantitative Workflows


4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) exhibits a unique combination of defined hemihydrate stoichiometry, para-substituted phenolic architecture, and multi-target pharmacological profile that cannot be replicated by its closest analogs or alternative salt forms. The free base (CAS 51-67-2) is hygroscopic and prone to atmospheric CO₂ absorption, introducing weighing errors in quantitative assays, while the hydrochloride salt (CAS 60-19-5) introduces a chloride counterion that alters solubility and may interfere with ion-sensitive detection methods [1]. Among structural analogs, β-phenethylamine lacks the para-hydroxyl group critical for hydrogen bonding in hydrogel crosslinking and receptor binding, dopamine carries an additional catechol hydroxyl that drastically alters adhesion properties (10-fold difference in hydrogel adhesion strength) [2], and m-tyramine exhibits ~4.5-fold lower potency at human TAAR1 due to positional isomer effects [3]. The evidence below demonstrates that these differences are quantitatively meaningful for scientific selection.

Quantitative Comparator-Based Evidence Guide for 4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6): Head-to-Head Data Against Analogs and Alternative Forms


TAAR1 Agonist Potency: p-Tyramine Exhibits a Species-Dependent Inverted Potency Profile Relative to β-Phenethylamine

At human TAAR1 (hTAAR1) expressed in HEK-293 cells (cAMP assay), β-phenethylamine (β-PEA) is approximately 5-fold more potent than p-tyramine (EC₅₀: 15 ± 4 nM vs. 76 ± 16 nM), with both compounds acting as full agonists (Emax 111 ± 3% vs. 111 ± 1%, normalized to p-tyramine control) [1]. In striking contrast, at rat TAAR1 (rTAAR1), the potency order is inverted: p-tyramine is approximately 3.5-fold more potent than β-PEA (EC₅₀: 69 ± 9 nM vs. 240 ± 71 nM) [2]. This inversion means that p-tyramine is the preferred endogenous agonist comparator for rodent TAAR1 models, while β-PEA is more suitable for human receptor studies. No other endogenous TAAR1 ligand (tryptamine EC₅₀ = 2210 ± 180 nM; octopamine EC₅₀ = 1569–4113 nM; dopamine EC₅₀ = 1710 ± 160 nM at hTAAR1) approaches this nanomolar potency in either species [1].

GPCR pharmacology trace amine-associated receptor 1 species selectivity cAMP signaling

Dual vs. Selective Monoamine Oxidase Substrate Kinetics: Tyramine Is a True Mixed MAO-A/MAO-B Substrate Unlike Serotonin or Benzylamine

Using recombinant human MAO isoforms, tyramine exhibits robust substrate activity at both MAO-A and MAO-B with a Km of 427 ± 18 μM (MAO-A, kcat = 182 ± 26 min⁻¹) and 107 ± 21 μM (MAO-B, kcat = 343 ± 48 min⁻¹) [1]. This contrasts sharply with serotonin, which is highly MAO-A-selective (hMAO-A Km = 295 ± 46 μM, kcat = 182 ± 8 min⁻¹; hMAO-B Km = 2270 ± 310 μM, a ~7.7-fold higher Km indicating negligible B-form activity), and benzylamine, which is exclusively an MAO-B substrate (hMAO-B Km = 19 ± 3 μM) and is not a substrate for MAO-A [1]. In rat liver mitochondria, the A vs. B substrate preference is partially reversed: Km(MAO-A) = 107 ± 15 μM vs. Km(MAO-B) = 579 ± 45 μM at pH 7.2 [2]. The practical consequence is that tyramine is uniquely suited for clorgyline/deprenyl inhibition curve experiments to determine MAO-A:MAO-B activity ratios: across 29 brain regions from multiple species, the MAO-A:MAO-B ratio estimated using selective substrate pairs (5-HT/PEA) was highly correlated with tyramine-based clorgyline inhibition curves (r = 0.85, P < 0.001) [3].

monoamine oxidase enzyme kinetics substrate selectivity inhibitor screening

Isothermal Titration Calorimetry (ITC) Binding: Tyramine Exhibits 4-Fold Higher Affinity than Octopamine for the Octopamine/Tyramine Receptor

In direct isothermal titration calorimetry (ITC) measurements of ligand binding to an octopamine/tyramine receptor preparation, tyramine exhibited an association constant Ka = 22.2 ± 8.9 × 10⁶ M⁻¹ (ΔH = −16.93 ± 0.22 kcal/mol, stoichiometry n = 0.788 ± 0.004), compared to octopamine with Ka = 5.4 ± 0.6 × 10⁶ M⁻¹ (ΔH = −14.59 ± 0.09 kcal/mol, n = 0.771 ± 0.002) [1]. The ~4.1-fold higher binding affinity of tyramine is driven by a more favorable enthalpic contribution (ΔΔH ≈ −2.34 kcal/mol), consistent with stronger hydrogen bonding and/or van der Waals interactions mediated by the para-hydroxyl group in the absence of the β-hydroxyl present in octopamine.

isothermal titration calorimetry receptor binding trace amine receptor affinity comparison

HRP-Mediated Hydrogel Crosslinking: Tyramine-Phenol Conjugates Yield Higher Crosslinking Density but Lower Adhesion than Dopamine-Catechol Conjugates

In a systematic comparison of horseradish peroxidase (HRP)/H₂O₂-mediated hydrogel crosslinking, tetronic-tyramine (TTA) hydrogels produced higher crosslinking density but significantly lower adhesive strength than tetronic-dopamine (TDA) hydrogels at matched HRP and H₂O₂ concentrations [1]. The differential is even more pronounced in alginate-based systems: at a 10% degree of substitution (DS), alginate-dopamine (Alg-DA) hydrogels exhibit approximately 10-fold higher adhesion strength compared to alginate-tyramine (Alg-TA) hydrogels, a difference attributed to the additional catechol hydroxyl group enabling stronger interfacial interactions [2]. Neither TTA nor TDA hydrogels showed cytotoxicity toward encapsulated human dermal fibroblasts, confirming that the phenol-based tyramine system retains biocompatibility while offering tunable mechanical properties distinct from its catechol counterpart [1].

hydrogel enzymatic crosslinking tissue engineering biomaterials phenol vs catechol

Positional Isomer Pharmacology: p-Tyramine (para) Is 4.5-Fold More Potent at Human TAAR1 than m-Tyramine (meta)

In a panel of endogenous TAAR1 ligands tested under identical conditions (HEK-293 cells, cAMP assay), the para-substituted isomer p-tyramine activated human TAAR1 with an EC₅₀ of 76 ± 16 nM and Emax of 111 ± 1% (normalized to p-tyramine control), whereas its meta-substituted positional isomer m-tyramine exhibited an EC₅₀ of 339 ± 72 nM with comparable Emax (109 ± 3%) [1]. The 4.5-fold potency advantage of the para isomer demonstrates that the position of the phenolic hydroxyl group is a critical determinant of TAAR1 ligand recognition. Among all tested endogenous amines, only β-phenethylamine (EC₅₀ = 15 ± 4 nM) was more potent than p-tyramine at hTAAR1, but β-PEA lacks the phenolic OH entirely, making p-tyramine the most potent hydroxylated endogenous TAAR1 agonist known [1].

positional isomer structure-activity relationship TAAR1 agonism para vs meta substitution

Highest-Confidence Application Scenarios for 4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) Stemming from Quantitative Comparator Evidence


Cross-Species TAAR1 Drug Discovery and Translational Pharmacology

The inverted species potency profile—p-tyramine is more potent than β-PEA at rat TAAR1 (69 vs. 240 nM) but less potent at human TAAR1 (76 vs. 15 nM) [1]—makes this compound the essential endogenous reference agonist for preclinical CNS programs targeting TAAR1. When screening novel TAAR1 agonists for psychiatric or metabolic indications, using p-tyramine (not β-PEA) as the reference standard in rodent in vivo models ensures that agonist efficacy is benchmarked against the higher-potency endogenous ligand, avoiding false-negative interpretations. The fact that N-methyltyramine (EC₅₀ = 6,780 nM) is ~89-fold weaker than p-tyramine at hTAAR1 [2] further supports p-tyramine as the non-methylated reference of choice for authentic endogenous receptor activation studies.

Single-Substrate MAO-A:MAO-B Activity Ratio Determination in Brain Tissue Homogenates

Tyramine's unique dual-substrate character—with kinetically measurable turnover at both MAO-A (human Km = 427 μM) and MAO-B (human Km = 107 μM) [1]—enables single-substrate clorgyline/deprenyl inhibition curve experiments for MAO-A:MAO-B ratio determination. This approach correlates at r = 0.85 with the more labor-intensive dual-substrate method (serotonin + β-PEA) across 29 brain regions [2], offering significant workflow simplification for neurochemistry laboratories, pharmaceutical MAO inhibitor screening programs, and studies of age- or disease-related MAO-B upregulation.

Tyramine-Functionalized Hydrogel Formulation for High-Stiffness, Low-Adhesion Tissue Engineering

When an enzymatically crosslinked hydrogel formulation requires high mechanical stiffness with moderate to low tissue adhesion—for example, in load-bearing cartilage scaffolds or injectable intervertebral disc fillers—tyramine (phenol) conjugation to polymer backbones provides a deliberately tunable property profile. Head-to-head evidence shows that tyramine-based hydrogels (TTA) crosslink at higher density than dopamine-based hydrogels (TDA) under identical HRP/H₂O₂ conditions but with significantly lower adhesive strength [1], while alginate-tyramine exhibits ~10-fold lower adhesion than alginate-dopamine at 10% DS [2]. This differentiable profile enables biomaterials engineers to select tyramine when mechanical integrity is prioritized over tissue integration.

Invertebrate Neurobiology: High-Affinity Ligand for Octopamine/Tyramine Receptor Studies

In invertebrate model organisms (Drosophila melanogaster, Caenorhabditis elegans, Apis mellifera), octopamine/tyramine receptors constitute the primary aminergic signaling system. ITC binding data demonstrate that tyramine binds with ~4.1-fold higher affinity (Ka = 22.2 × 10⁶ M⁻¹) than octopamine (Ka = 5.4 × 10⁶ M⁻¹) [1], establishing tyramine as the higher-affinity probe for receptor binding, competitive displacement, and in vivo pharmacological modulation studies. Researchers studying tyramine-dependent behaviors in C. elegans (e.g., inhibition of serotonin-stimulated aversive responses) should use this hemihydrate form for precise dosing given its defined stoichiometry.

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